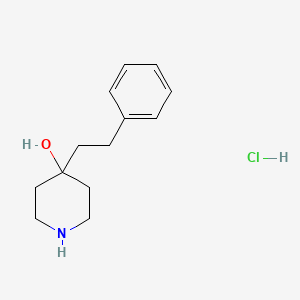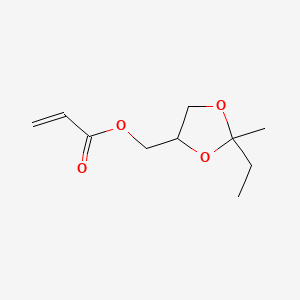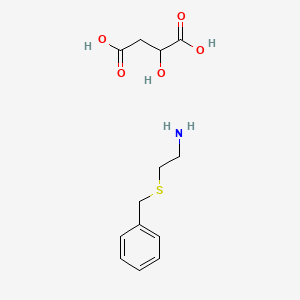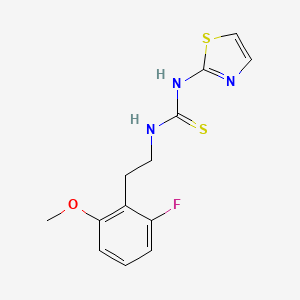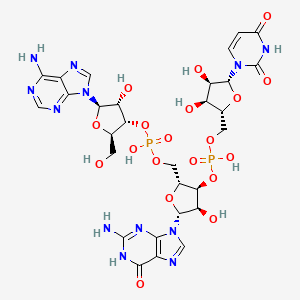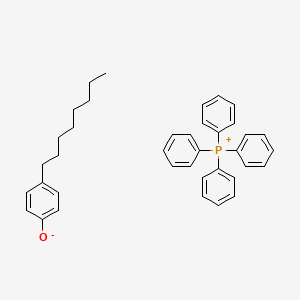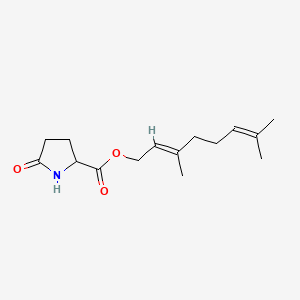
Bis(amidinourea) phosphate, mono(hydroxymethyl) derivative
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(amidinourea) phosphate, mono(hydroxymethyl) derivative is a chemical compound with the molecular formula C5H19N10O5P and a molar mass of 330.242121 g/mol . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Chemical Reactions Analysis
Bis(amidinourea) phosphate, mono(hydroxymethyl) derivative undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Bis(amidinourea) phosphate, mono(hydroxymethyl) derivative has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Bis(amidinourea) phosphate, mono(hydroxymethyl) derivative involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Bis(amidinourea) phosphate, mono(hydroxymethyl) derivative can be compared with other similar compounds, such as:
Amidinourea derivatives: These compounds share a similar core structure but differ in their functional groups and properties.
Phosphate derivatives: Compounds with phosphate groups that exhibit similar chemical reactivity.
Hydroxymethyl derivatives: These compounds contain hydroxymethyl groups and have comparable chemical behavior. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
84962-66-3 |
|---|---|
Molecular Formula |
C5H19N10O5P |
Molecular Weight |
330.24 g/mol |
IUPAC Name |
1-(diaminomethylidene)guanidine;hydroxymethyl dihydrogen phosphate |
InChI |
InChI=1S/2C2H7N5.CH5O5P/c2*3-1(4)7-2(5)6;2-1-6-7(3,4)5/h2*(H7,3,4,5,6,7);2H,1H2,(H2,3,4,5) |
InChI Key |
PTPSEURUNOPZLX-UHFFFAOYSA-N |
Canonical SMILES |
C(O)OP(=O)(O)O.C(=NC(=N)N)(N)N.C(=NC(=N)N)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



